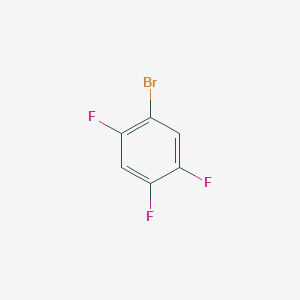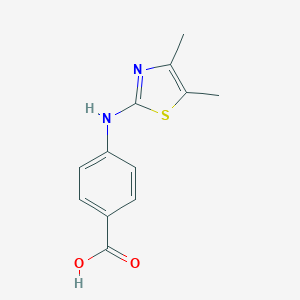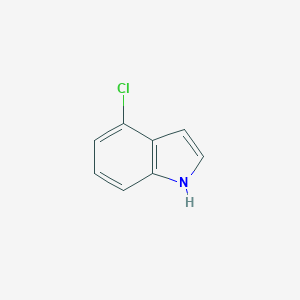![molecular formula C32H12BF24Na B152891 Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate CAS No. 79060-88-1](/img/structure/B152891.png)
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Vue d'ensemble
Description
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as NaBAr′4, is a stable and highly soluble compound . It is a lipophilic additive of tetraphenylborate and is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .
Synthesis Analysis
The sodium salt is the starting point for most BARF derivatives. It is prepared by treating Grignard reagents derived from XC6H3-3,5-(CF3)2 (X = Br, I) with NaBF4 . A popular method is summarized in the following equation :Molecular Structure Analysis
The [BArF4]− anion has four fluorinated aryl groups distributed tetrahedrally about a central boron atom . Each of the four surrounding aryl groups is aromatic and planar .Chemical Reactions Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is widely used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents .Physical And Chemical Properties Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water . It is also strong against acids and oxidants . The empirical formula is C32H12BF24Na and the molecular weight is 886.20 .Applications De Recherche Scientifique
Solvent Extraction of Cations
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is utilized in the solvent extraction of cations due to its lipophilic properties . This application is crucial in the purification and separation processes of different metal ions, which is essential in analytical chemistry and metallurgy.
Polymeric Membrane Electrodes and Optodes
The compound serves as an additive in the creation of solvent polymeric membrane electrodes and optodes . These are used in sensor technology for the detection and measurement of specific ions in various environments, contributing significantly to environmental monitoring and biomedical analysis.
Anionic Phase-Transfer Catalyst
As an anionic phase-transfer catalyst, it facilitates the transfer of anions between different phases in a reaction . This is particularly useful in synthetic organic chemistry where it can improve the efficiency and selectivity of chemical reactions.
Generation and Stabilization of Cationic Electrophilic Metal Alkyl Complexes
It acts as a reagent for the generation and stabilization of cationic electrophilic metal alkyl complexes . These complexes are important intermediates in various organometallic reactions and catalysis.
Living Polymerization of Ethylene
The compound is used in the living polymerization of ethylene . This process allows for the production of polymers with precise control over molecular weight and architecture, which is vital for creating materials with specific properties.
Oligomerization of α-Olefins
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is involved in the oligomerization of α-olefins . This application is important in the petrochemical industry for producing a range of products, from lubricants to detergents.
Olefin Hydrogenation and Hydrosilylation
The compound is also used in olefin hydrogenation and hydrosilylation reactions . These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The motivation for its preparation was the search for an anion that coordinates more weakly than the then-available ions hexafluorophosphate, tetrafluoroborate, or perchlorate . It can be used in catalytic systems where the active site requires an anion which will not coordinate to the metal centre and interfere with the catalytic cycle .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMONZOZHXAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635585 | |
| Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | |
CAS RN |
79060-88-1 | |
| Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate?
A: The molecular formula of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is Na[B(C6H3(CF3)2)4]. Its molecular weight is 1098.06 g/mol. []
Q2: What are the key spectroscopic characteristics of NaBArF?
A: NaBArF can be characterized using various spectroscopic techniques. While the provided literature does not detail specific spectroscopic data, techniques like NMR (1H, 13C, 19F, 11B), IR, and UV-Vis spectroscopy can provide information about its structure, bonding, and electronic properties. [, , , ]
Q3: How does NaBArF perform under various conditions in terms of stability and material compatibility?
A: NaBArF exhibits good stability in anhydrous organic solvents like dichloromethane and toluene. [, ] Its compatibility with specific materials depends on the application. For example, it is used in the fabrication of ion-selective electrodes due to its compatibility with PVC membranes. [, , ]
Q4: Are there specific limitations regarding the use of NaBArF under certain conditions?
A: While generally stable, NaBArF can be sensitive to moisture. [] Its compatibility with strong bases or nucleophiles should be carefully considered. Specific limitations may arise depending on the reaction conditions and the other reagents involved.
Q5: What are the prominent catalytic applications of NaBArF?
A5: NaBArF acts as a catalyst or co-catalyst in various organic reactions. It is particularly effective in:
- Polymerization Reactions: It initiates the polymerization of vinyl ethers [] and activated styrenes. [] It also serves as a co-catalyst in ethylene polymerization [] and the polymerization of disubstituted acetylenes. []
- Cycloaddition Reactions: It catalyzes [2+2] cycloadditions of cyclopentadienyl esters with nitrosobenzene. []
- Friedel-Crafts Reactions: It catalyzes Friedel-Crafts addition reactions of phenolic and other aromatic nucleophiles to trans-β-nitrostyrene. []
- Allylation Reactions: It serves as a co-catalyst in the rhodium-catalyzed allylation of benzyl acetates with allylsilanes. []
- Copper-Catalyzed Reactions: It is used in enantioselective copper-catalyzed intramolecular phenolic O-H bond insertions. []
Q6: What is the mechanistic role of NaBArF in these catalytic reactions?
A: NaBArF primarily acts as a source of weakly coordinating anions, typically [BArF4]-. This enables the formation of highly reactive cationic metal species. [, ] For instance, in Friedel-Crafts reactions, Na+ coordinates with the nitro group of trans-β-nitrostyrene, facilitating nucleophilic attack. []
Q7: How does the structure of NaBArF contribute to its catalytic properties?
A: The bulky, electron-withdrawing tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion makes NaBArF highly soluble in organic solvents and imparts weak coordinating properties, enabling the generation of reactive cationic intermediates. [, , ]
Q8: How is computational chemistry used in research involving NaBArF?
A8: Computational methods like Density Functional Theory (DFT) are used to:
- Investigate reaction mechanisms: In the study of hydrogen isotope exchange with iridium(I) complexes, DFT calculations provided insights into the bonding and reactivity of the complexes. []
- Study molecular structures: DFT calculations helped elucidate the structure of elusive Sitting-Atop (SAT) complexes formed between sodium cations and porphyrins in the presence of NaBArF. []
- Calculate reaction energetics: In the formation of bora-crown ethers, DFT analysis provided insights into the reaction mechanism and electronic structures of intermediates. []
Q9: Has research explored modifications to the NaBArF structure and their impact on its activity?
A: While the provided literature primarily focuses on NaBArF, the modular synthesis of phosphine phosphonic amide ligands demonstrates how altering ligand structure influences the activity of nickel catalysts in ethylene polymerization. [] This highlights the potential for modifying similar compounds to fine-tune their properties.
Q10: Which analytical techniques are commonly used to characterize and quantify NaBArF?
A10: Common techniques include:
- Spectroscopy: NMR (1H, 13C, 19F, 11B), IR, and UV-Vis spectroscopy are used for structural characterization. [, , , ]
- Electrochemistry: Electrochemical impedance spectroscopy (EIS) is applied to study charge transfer processes in systems involving NaBArF, such as in ion-selective electrodes. []
- Chromatography: While not explicitly mentioned for NaBArF, HPLC is a standard technique for analyzing reaction mixtures and products in catalytic studies. [, ]
- Mass Spectrometry: ESI-MS is valuable for studying the formation of metal complexes with NaBArF. []
- X-ray Crystallography: This technique provides detailed structural information of NaBArF and its complexes. [, , ]
Q11: How is NaBArF utilized in developing ion-selective electrodes (ISEs)?
A11: NaBArF serves as a key component in ISEs due to its:
- Anion Exclusion Properties: The bulky [BArF4]- anion is incorporated into sensing membranes to prevent interference from other anions. [, , ]
- Compatibility with PVC Membranes: NaBArF is compatible with PVC, a common matrix for ISE membranes. [, ]
- Role in Ion-to-Electron Transduction: It aids in efficient charge transfer between the ionophore and the electrode surface. []
Q12: What types of ISEs have been developed using NaBArF?
A12: Research demonstrates the use of NaBArF in developing ISEs for various analytes, including:
- Silver ions (Ag+): NaBArF was crucial for developing a fiber-optic microsensor array for sensitive Ag+ detection. []
- Trimethylamine (TMA): It was used in a potentiometric sensor for detecting TMA, a biomarker for bacterial vaginosis. []
- Cationic Surfactants: NaBArF enabled the development of an ISE for detecting cationic surfactants like Zephiramine. []
- Cesium ions (Cs+): It was incorporated into membrane-based Cs+-selective electrodes. []
Q13: What are the advantages of using NaBArF in ISE development?
A13: Advantages include:
- Improved Sensitivity and Selectivity: NaBArF enhances the performance of ISEs, enabling sensitive and selective detection of target ions. [, , ]
- Stable Potential Response: It contributes to the stability of the electrode potential, crucial for accurate measurements. []
- Versatility: NaBArF is applicable in developing ISEs for a wide range of analytes. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



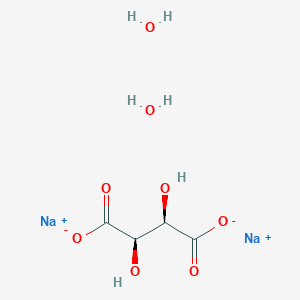
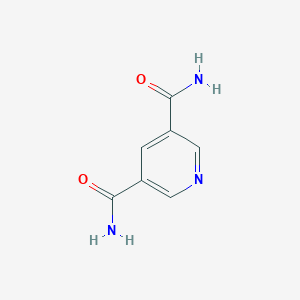

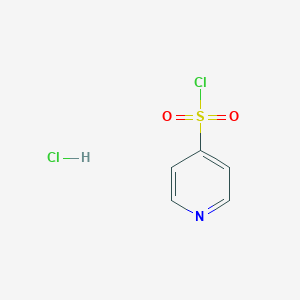
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
